dimethyl 2-[6-ethoxy-2,2-dimethyl-3-thioxo-1-{[4-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
Description
Dimethyl 2-[6-ethoxy-2,2-dimethyl-3-thioxo-1-{[4-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound featuring a fused quinoline-dithiole core. Its structure includes:
- 6-ethoxy substituent: Enhances lipophilicity and modulates electronic properties.
- Dimethyl 1,3-dithiole-4,5-dicarboxylate moiety: A planar, conjugated system that may facilitate π-π stacking interactions in biological targets.
The synthesis of such derivatives often involves 1,3-dipolar cycloaddition and retro-cycloaddition steps, as seen in analogous systems (e.g., dimethyl 2-thioxo-1,3-dithiol-4,5-dicarboxylate synthesis via ethylene trithiocarbonate and dimethyl acetylenedicarboxylate) .
Properties
Molecular Formula |
C28H24F3NO6S3 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
dimethyl 2-[6-ethoxy-2,2-dimethyl-3-sulfanylidene-1-[4-(trifluoromethyl)benzoyl]quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24F3NO6S3/c1-6-38-16-11-12-18-17(13-16)19(26-40-20(24(34)36-4)21(41-26)25(35)37-5)22(39)27(2,3)32(18)23(33)14-7-9-15(10-8-14)28(29,30)31/h7-13H,6H2,1-5H3 |
InChI Key |
HQSBKTIVWDRFPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-3-THIOXO-1-[4-(TRIFLUOROMETHYL)BENZOYL]-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the thioxo group and the ethoxy group. The final steps involve the formation of the dithiole ring and the introduction of the dimethyl and trifluoromethyl groups. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-3-THIOXO-1-[4-(TRIFLUOROMETHYL)BENZOYL]-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a probe for studying biological processes due to its unique structure. In medicine, it may be investigated for its potential therapeutic properties. In industry, it can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-3-THIOXO-1-[4-(TRIFLUOROMETHYL)BENZOYL]-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Table 1: Substituent Comparison and Implications
*Calculated based on formula.
Key Observations :
Comparison with Other Systems :
- Dihydroisoquinoline derivatives (e.g., compounds in ) are synthesized via carboxamide coupling under reflux with K₂CO₃ in DMF, emphasizing nucleophilic acyl substitution .
- Imidazo-pyridine analogs (e.g., ) require multi-step nitro-group incorporation and recrystallization, highlighting divergent strategies for heterocyclic diversification.
Table 2: Bioactivity and Stability Trends
*Estimated using fragment-based methods.
Critical Insights :
- The trifluoromethyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
- Dithiole-dicarboxylate systems exhibit higher planarity than dihydroisoquinolines, favoring intercalation with DNA or enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
